molecular formula C18H18N4O3S B6066575 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Cat. No.: B6066575
M. Wt: 370.4 g/mol
InChI Key: KFQKDVGNJFZAQS-UHFFFAOYSA-N
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Description

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 3-methoxyphenyl hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the thiadiazole ring, followed by the addition of urea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiadiazole ring.

Scientific Research Applications

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-ethoxyphenyl)urea
  • 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
  • 1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea

Uniqueness

1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both ethoxy and methoxy groups can influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-9-7-12(8-10-14)16-21-22-18(26-16)20-17(23)19-13-5-4-6-15(11-13)24-2/h4-11H,3H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQKDVGNJFZAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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